

Confirming the Molecular Structure of 4-Dibenzofurancarboxaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dibenzofurancarboxaldehyde**

Cat. No.: **B185422**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray diffraction and other common spectroscopic techniques for the structural elucidation of **4-Dibenzofurancarboxaldehyde**, a key building block in medicinal chemistry.

This document details the experimental data and protocols for X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of characterizing **4-Dibenzofurancarboxaldehyde**.

At a Glance: Method Comparison

Analytical Technique	Information Provided	Sample State	Destructive?	Key Advantage
X-ray Diffraction	Precise 3D molecular structure, bond lengths, bond angles, crystal packing	Crystalline Solid	No	Unambiguous determination of stereochemistry and conformation.
NMR Spectroscopy	Connectivity of atoms, chemical environment of nuclei	Solution	No	Provides detailed information about the molecular framework in solution.
Mass Spectrometry	Molecular weight and elemental composition, fragmentation patterns	Gas/Solution	Yes	Highly sensitive, provides molecular formula.
FTIR Spectroscopy	Presence of functional groups	Solid/Liquid/Gas	No	Quick and easy identification of key chemical bonds.
UV-Vis Spectroscopy	Information about conjugated systems	Solution	No	Simple and rapid method for analyzing electronic transitions.

X-ray Diffraction Analysis: The Gold Standard for Structural Confirmation

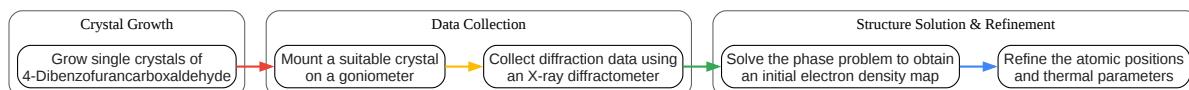
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule by mapping the electron density in a crystalline solid. This technique allows for the

precise determination of atomic positions, bond lengths, and bond angles, offering an unparalleled view of the molecule's three-dimensional architecture.

Experimental Data: Crystallographic Information for 4-Dibenzofurancarboxaldehyde

The crystal structure of **4-Dibenzofurancarboxaldehyde** has been determined and reported.

[1] The key crystallographic parameters are summarized below.


Parameter	Value
Chemical Formula	C ₁₃ H ₈ O ₂
Molecular Weight	196.21 g/mol
Crystal System	Monoclinic
Space Group	P2(1)/n
Unit Cell Dimensions	a = 6.589(1) Å, b = 9.784(2) Å, c = 14.394(2) Å
β = 95.69(1)°	
Volume	923.4(3) Å ³
Z	4
Calculated Density	1.41 g/cm ³

Data sourced from Fitzgerald et al., Acta Crystallogr C, 1991.[1]

The analysis revealed that the dibenzofuran ring system is nearly planar, with a dihedral angle of 1.4(1)° between the two benzenoid rings.[1] The aldehyde group is slightly out of the plane of the attached benzene ring.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

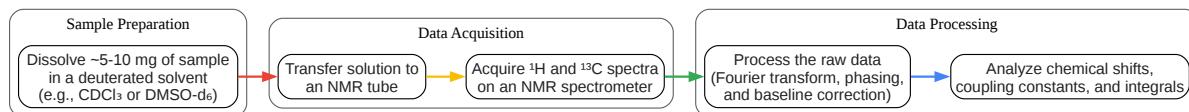
A general workflow for single-crystal X-ray diffraction is as follows:

[Click to download full resolution via product page](#)

Fig. 1: General workflow for single-crystal X-ray diffraction analysis.

- Crystal Growth: High-quality single crystals of **4-Dibenzofurancarboxaldehyde** are grown, typically by slow evaporation of a saturated solution.
- Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Alternative Analytical Techniques for Structural Characterization


While X-ray diffraction provides a definitive solid-state structure, other spectroscopic methods offer valuable and complementary information, particularly about the molecule's structure in solution and its functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be elucidated.

While a fully assigned spectrum for **4-Dibenzofurancarboxaldehyde** is not readily available in the public domain, based on the structure and data for similar compounds, the following characteristic signals can be expected:

- ^1H NMR:
 - A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm.
 - A series of doublets and triplets in the aromatic region (7-9 ppm) corresponding to the protons on the dibenzofuran core.
- ^{13}C NMR:
 - A signal for the carbonyl carbon of the aldehyde in the region of 190-200 ppm.[2]
 - Multiple signals in the aromatic region (110-160 ppm) for the carbons of the dibenzofuran rings.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of 4-dibenzofurancarboxaldehyde, C13H8O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Confirming the Molecular Structure of 4-Dibenzofurancarboxaldehyde: A Comparative Guide to Analytical Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185422#x-ray-diffraction-analysis-to-confirm-4-dibenzofurancarboxaldehyde-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com